molecular formula C8H9F2N B1587444 2-(3,4-Difluorophenyl)ethanamine CAS No. 220362-31-2

2-(3,4-Difluorophenyl)ethanamine

Cat. No.: B1587444
CAS No.: 220362-31-2
M. Wt: 157.16 g/mol
InChI Key: DMXDNYQJKIUMMR-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical and Biomedical Research

The primary significance of 2-(3,4-Difluorophenyl)ethanamine in the scientific community lies in its role as a key building block for the synthesis of more complex and therapeutically relevant molecules. Most notably, its derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a critical intermediate in the industrial production of Ticagrelor. nih.govnih.govnih.gov Ticagrelor is a potent and orally active antiplatelet drug that functions as a P2Y12 receptor antagonist. It is clinically used to prevent thrombotic events such as heart attacks and strokes in patients with acute coronary syndrome. nih.govresearchgate.net

The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate has been the subject of extensive research, with various synthetic routes developed to improve efficiency, stereoselectivity, and environmental friendliness. nih.govnih.gov These synthetic strategies often start from precursors related to this compound, highlighting the foundational importance of this chemical entity in the pharmaceutical industry. The demand for Ticagrelor has driven innovation in the synthesis of its key intermediates, thereby solidifying the position of this compound and its derivatives in process chemistry and drug development.

Uniqueness and Distinctive Features within Fluorinated Phenethylamines

The strategic placement of fluorine atoms on a phenyl ring can dramatically influence a molecule's physicochemical and pharmacological properties. The 3,4-difluoro substitution pattern in this compound imparts a unique set of characteristics compared to other fluorinated phenethylamines.

Studies on the structure-activity relationships (SAR) of phenethylamines have shown that halogen substitutions on the phenyl ring can have a profound impact on their interaction with biological receptors, particularly serotonin (B10506) receptors like 5-HT2A. www.gov.uk While direct comparative studies on all difluorinated phenethylamine (B48288) isomers are limited, research on fluorinated compounds suggests that the specific substitution pattern is crucial. For instance, the lipophilicity and, consequently, the membrane permeability of a molecule can be subtly tuned by the position of fluorine atoms. researchgate.net The 3,4-difluoro pattern provides a unique combination of electronic effects that is different from, for example, a 2,4-difluoro or a 3,5-difluoro substitution, which would result in different dipole moments and potential for intermolecular interactions. This makes this compound a valuable tool for medicinal chemists to probe and optimize drug-receptor interactions.

Below is a table summarizing some of the key physicochemical properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₈H₉F₂N157.16203
PhenethylamineC₈H₁₁N121.18199-200
2-(4-Fluorophenyl)ethanamineC₈H₁₀FN139.17195-196
2-(2,4-Difluorophenyl)ethanamineC₈H₉F₂N157.16184-186

Detailed Research Findings

The academic interest in this compound is predominantly linked to its application in pharmaceutical synthesis. Patents filed by major pharmaceutical companies detail various methods for preparing the enantiomerically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from starting materials derived from or related to 3,4-difluorobenzene. nih.govnih.gov

One patented synthesis route for the Ticagrelor intermediate involves the asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to (5H)-furan-2-one, followed by a series of chemical transformations including ring-opening, amidation, cyclization, and Hofmann degradation to yield the desired cyclopropylamine (B47189). nih.gov Another approach utilizes the biocatalytic cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate using an engineered enzyme to produce a precursor to the final amine with high stereoselectivity. nih.gov

While extensive research has focused on the synthesis of its derivatives, detailed pharmacological profiling of this compound itself is less prevalent in publicly available literature. However, the broader field of fluorinated phenethylamines has been explored for their potential psychoactive properties and interactions with monoamine transporters and receptors. The introduction of fluorine is known to modulate the activity of phenethylamines, sometimes leading to enhanced potency or altered selectivity for specific receptor subtypes. www.gov.uk The unique electronic properties conferred by the 3,4-difluoro substitution likely influence its interaction with biological targets, a feature that is exploited in the design of Ticagrelor to achieve its specific binding to the P2Y12 receptor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXDNYQJKIUMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392747
Record name 2-(3,4-difluorophenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220362-31-2
Record name 2-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Difluorophenyl)ethanamine
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Synthetic Methodologies for 2 3,4 Difluorophenyl Ethanamine

Established Reaction Pathways

Established methods for synthesizing this compound are reliable and have been documented in scientific literature. These pathways often involve reductive amination, reduction of nitro compounds, and nucleophilic substitution reactions.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org This method is valued for its efficiency, often allowing for one-pot reactions under mild conditions. wikipedia.orgyoutube.com

A primary route to 2-(3,4-Difluorophenyl)ethanamine involves the reductive amination of 3,4-difluorobenzaldehyde (B20872). This process begins with the reaction between the aldehyde and an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org This imine is subsequently reduced to the final amine product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a protic solvent like methanol (B129727) and may be catalyzed by the addition of a weak acid, such as acetic acid, to facilitate imine formation. youtube.com

Starting MaterialReagentsProductKey Features
3,4-DifluorobenzaldehydeAmine, Reducing Agent (e.g., NaBH₃CN), Acetic Acid, MethanolThis compoundOne-pot synthesis, mild reaction conditions. wikipedia.orgyoutube.com

A related synthesis starting from 3,4-difluorobenzaldehyde can produce a cyclopropylamine (B47189) derivative. This involves a Wittig or aldol (B89426) condensation reaction to form an alkene, which is then cyclopropanated. google.com

Synthesizing the target compound from 3,4-difluoroaniline (B56902) involves a multi-step process. One documented pathway involves reacting 3,4-difluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized to produce 5,6-difluoro-1H-indole-2,3-dione. google.com While this specific patent focuses on creating quinolone antibiotics, the initial steps demonstrate the conversion of 3,4-difluoroaniline into more complex structures from which an ethanamine side chain could potentially be derived through further synthetic modifications. google.com

The reduction of a nitro group offers another reliable route to primary amines. In this context, the precursor would be a 2-(3,4-difluorophenyl)nitroalkane or a related nitrostyrene. For instance, the synthesis of 2,3-difluoroaniline (B47769) has been achieved by the catalytic hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com A similar strategy could be applied to a suitably substituted nitro compound to yield this compound. The reduction is typically carried out using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media.

PrecursorReagentsProduct
1-(2-Nitroethyl)-3,4-difluorobenzeneH₂, Pd/C or LiAlH₄This compound
(E)-1,2-Difluoro-4-(2-nitrovinyl)benzeneLiAlH₄ or NaBH₄This compound

Nucleophilic substitution provides a direct method for introducing an amino group. This pathway typically involves reacting an alkyl halide with ammonia (B1221849) or an ammonia equivalent. chemguide.co.uklibretexts.org For the synthesis of this compound, a suitable precursor would be 1-(2-haloethyl)-3,4-difluorobenzene (where the halogen is typically bromine or chlorine).

However, using ammonia as the nucleophile can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the primary amine product being nucleophilic itself. chemguide.co.uklibretexts.org To circumvent this, the Gabriel synthesis is a more controlled alternative. libretexts.org This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion displaces the halide from the alkyl halide precursor. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the phthalimide group, yielding the desired primary amine. libretexts.org

PrecursorReagentsMethodProduct
1-(2-Bromoethyl)-3,4-difluorobenzene1. Potassium phthalimide; 2. HydrazineGabriel SynthesisThis compound
1-(2-Bromoethyl)-3,4-difluorobenzeneExcess AmmoniaDirect AmmonolysisThis compound (and byproducts)

Reductive Amination Protocols

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and atom-economical methods. While specific advanced syntheses for this compound are not extensively detailed in the provided search results, general trends in amine synthesis can be extrapolated. These include the use of biocatalysts, such as imine reductases or transaminases, which can offer high enantioselectivity for the production of chiral amines. Flow chemistry presents another advanced approach, allowing for safer handling of hazardous reagents and intermediates, improved reaction control, and easier scalability.

Furthermore, research into novel catalytic systems continues to evolve. For example, iron-catalyzed cyclization of aldehydes with ammonium iodide has been demonstrated for the synthesis of triazines, showcasing the potential for new, cost-effective catalysts in nitrogen-containing compound synthesis. rsc.org Such innovative methods may eventually be adapted for the efficient production of this compound.

Chiral Synthesis Techniquesmit.edu

The synthesis of specific enantiomers of chiral amines is a critical endeavor in pharmaceutical and fine chemical production, as different enantiomers can have vastly different biological activities. nih.govmdpi.com For this compound, obtaining a single enantiomer is often the goal, necessitating the use of asymmetric synthesis techniques. mdpi.com These methods are designed to convert achiral starting materials into a chiral product with a preference for one enantiomer. nih.govmdpi.com

Chiral Pool Methodologiesmit.edu

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials. nih.gov This approach incorporates a pre-existing stereocenter from a readily available and often inexpensive source, such as amino acids or sugars, into the target molecule. nih.govmdpi.com

Another approach involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide (tBS), is a versatile chiral reagent widely used for the asymmetric synthesis of a broad range of amines. yale.edunih.gov The synthesis typically involves three steps: condensation of the chiral sulfinamide with a ketone or aldehyde, diastereoselective addition of a nucleophile, and subsequent removal of the auxiliary group under acidic conditions. nih.govresearchgate.net This method has been successfully applied on a large scale for the production of numerous drug candidates. yale.eduresearchgate.net

Table 1: Conceptual Chiral Pool Strategies

Starting Material Type Example Key Transformation Relevance to Target Compound
Chiral Amino Acid 3-bromo-L-phenylalanine Utilized as a chiral building block in multi-step synthesis. nih.gov A difluorinated phenylalanine derivative could be a potential starting material.
Asymmetric Catalysis with Transition Metalsmit.edu

Asymmetric catalysis using transition metals is a powerful tool for creating chiral centers with high enantioselectivity. These methods employ a small amount of a chiral catalyst, typically a complex of a transition metal and a chiral ligand, to generate large quantities of a chiral product.

Several transition metals have been employed for the synthesis of β-phenethylamines. Palladium-catalyzed reactions, such as the Suzuki coupling of aliphatic aziridines with aryl boronic acids, can produce β-phenethylamines with high regioselectivity. acs.org More recently, dual catalysis systems, such as Ni/photoredox cross-electrophile coupling, have emerged as a mild and modular method for synthesizing β-phenethylamine derivatives from aliphatic aziridines and aryl iodides. acs.orgnih.gov This approach avoids stoichiometric reductants and can use inexpensive organic photocatalysts. acs.org

Ruthenium complexes have also been shown to catalyze the amination of unactivated styrenes, providing a direct route to phenethylamines. youtube.com Furthermore, iridium complexes with chiral phosphoramidite (B1245037) ligands are effective for the asymmetric reductive amination of α-arylacetones, yielding chiral β-arylamines. rsc.org

Table 2: Examples of Asymmetric Catalysis for Phenethylamine (B48288) Synthesis

Catalytic System Reactants Key Features Reference
Palladium / Chiral Ligand Aliphatic aziridines, Aryl boronic acids High regioselectivity in Suzuki coupling. acs.org
Nickel / Photoredox Catalyst Aliphatic aziridines, Aryl iodides Mild conditions, modular, avoids precious metals if using organic photocatalysts. acs.orgnih.gov
Iridium / Chiral Phosphoramidite Ligand α-arylacetones, Amines Direct asymmetric reductive amination. rsc.org

Industrial Scale-Up Considerationsrsc.org

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a unique set of challenges. The focus shifts towards cost-effectiveness, safety, efficiency, and environmental impact. google.comgoogle.com

Optimization for Large-Scale Productionrsc.org

For the industrial synthesis of this compound, optimization is key. This involves refining reaction conditions to maximize yield and purity while minimizing costs and waste. enamine.net Strategies include selecting inexpensive and readily available starting materials and reagents. researchgate.net For instance, patent literature often describes efforts to replace expensive catalysts, like chiral oxazaborolidines, or hazardous reagents, such as sodium azide (B81097) and borane (B79455) dimethylsulfide complexes, with safer and more economical alternatives. google.comgoogleapis.com

Careful optimization of parameters like temperature, pressure, reaction time, and solvent choice is crucial. enamine.net For example, catalytic hydrogenations using palladium on charcoal are a common industrial method for reducing nitrostyrenes to phenethylamines, and the choice of catalyst type and reaction conditions can significantly impact the outcome. mdma.ch The development of scalable procedures, sometimes demonstrated by producing compounds in multi-gram or even kilogram quantities, is a critical step in demonstrating the industrial viability of a synthetic route. enamine.net

Application of Continuous Flow Reactorsrsc.org

Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of chemicals, including active pharmaceutical ingredients (APIs). mit.eduspringernature.comrsc.org Instead of large batches, reactants are pumped through a system of tubes or microreactors where the reaction occurs. mit.edu This approach offers significant advantages in terms of safety, as smaller volumes of reactants are being processed at any given time, and improved control over reaction parameters like temperature and mixing. rsc.orgspringernature.com

The use of continuous flow systems can lead to higher productivity and consistency. rsc.org For amine synthesis, flow reactors can be designed as packed-bed reactors containing an immobilized catalyst, allowing for easy separation of the product from the catalyst and potential for catalyst recycling. rsc.org Multi-step syntheses can also be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. rsc.org This has been demonstrated in the synthesis of chiral amines, integrating reaction, separation, and purification steps into a single continuous process. rsc.org

Table 3: Advantages of Continuous Flow Reactors for Industrial Synthesis

Feature Description Benefit
Enhanced Safety Small reaction volumes are handled at any moment. rsc.org Reduced risk associated with exothermic reactions or hazardous materials.
Precise Control Superior control over temperature, pressure, and residence time. mit.edu Improved reaction selectivity, yield, and product consistency. rsc.org
Scalability Production is scaled by running the system for longer periods. Easier to scale from lab to production compared to batch processes.

Utilization of Efficient Catalystsrsc.org

The efficiency of the catalyst is paramount in industrial applications to ensure economic feasibility and sustainability. An ideal industrial catalyst should exhibit high activity (high turnover number), high selectivity, and long-term stability for potential reuse.

For the synthesis of phenethylamines, catalytic hydrogenation is a common and efficient method. mdma.ch Catalysts like palladium on charcoal (Pd/C) are widely used for the reduction of nitrostyrenes. mdma.ch The choice of catalyst support and the presence of additives can be optimized to improve performance and yield on a large scale. mdma.ch

In the realm of chiral synthesis, both metal-based catalysts and biocatalysts are important. Asymmetric transition metal catalysis, as discussed previously, relies on highly active catalysts where a small amount can produce a large quantity of chiral product. purdue.edu Biocatalysis, using enzymes like transaminases, is an increasingly attractive green alternative. researchgate.net Transaminases can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. researchgate.net While they can be sensitive to reaction conditions, techniques like enzyme immobilization in a continuous flow reactor can overcome these limitations, allowing for continuous production and easier downstream processing. rsc.org

Precursor Chemistry and Derivatives

Derivatives of the 3,4-difluorophenyl moiety are significant in various fields, including medicinal and agricultural chemistry. chemimpex.com For instance, 3,4-Difluorophenylacetic acid is not only a precursor to the target amine but also serves as a building block for developing anti-inflammatory drugs, analgesics, and agrochemicals like herbicides and pesticides. chemimpex.com Its fluorinated structure can enhance the potency and selectivity of therapeutic agents. chemimpex.comsigmaaldrich.com Similarly, the 3,4-difluorophenyl motif is a key component in more complex molecules, such as the P2Y12 receptor antagonist Ticagrelor, where (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial intermediate. google.comgoogle.com This highlights the broader importance of the precursor chemistry in developing a range of biologically active compounds.

The primary synthetic routes to this compound involve the chemical transformation of a functional group attached to the ethyl side chain of a difluorophenyl precursor. Common strategies include the reduction of a nitrile or the conversion of a carboxylic acid. One documented method involves the reaction of 3,4-difluorophenylacetyl chloride with ammonia or ammonia water. chembk.com Another significant pathway is the reduction of 2-(3,4-difluorophenyl)acetonitrile. This transformation is a standard procedure in organic synthesis where the cyano group is reduced to a primary amine, typically using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Key Precursors in this compound Synthesis

The efficient synthesis of this compound relies on the availability and reactivity of several key precursor compounds. These molecules provide the necessary carbon skeleton and functional groups that are transformed into the final ethanamine product.

2-(3,4-Difluorophenyl)acetonitrile This compound is arguably the most direct precursor to this compound. The synthesis involves the reduction of the nitrile (-C≡N) group to an amino (-CH₂NH₂) group. This precursor is a colorless to yellow liquid. sigmaaldrich.com It can be synthesized from precursors like 1,2-difluorobenzene (B135520) and potassium cyanide. chemsrc.com

3,4-Difluorophenylacetic acid This carboxylic acid is another pivotal precursor. chemimpex.com It can be converted into the target amine through several synthetic steps. Typically, the carboxylic acid is first converted to an amide (3,4-difluorophenylacetamide), which is then subjected to a reduction or a Hofmann rearrangement to yield the final amine. 3,4-Difluorophenylacetic acid itself is a white to pale cream solid. thermofisher.comsigmaaldrich.com It serves as a versatile intermediate in the synthesis of various pharmaceuticals. chemimpex.com

3,4-Difluorobenzaldehyde This aldehyde is a precursor for producing intermediates like (E)-3-(3,4-difluorophenyl)acrylonitrile through reactions such as aldol condensation or a Wittig reaction. google.comgoogleapis.com These acrylonitrile (B1666552) derivatives can then be further processed to obtain the desired ethanamine structure.

1,2-Difluorobenzene As a fundamental starting material, 1,2-difluorobenzene is used to construct more complex precursors. chemsrc.com For example, it can be reacted with chloroacetyl chloride in the presence of aluminium trichloride (B1173362) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), an intermediate that can be used in various synthetic routes. google.comgoogleapis.com

The table below summarizes the key precursors and their properties.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Physical Form
2-(3,4-Difluorophenyl)acetonitrile658-99-1C₈H₅F₂N153.13Liquid sigmaaldrich.com
3,4-Difluorophenylacetic acid658-93-5C₈H₆F₂O₂172.13Solid sigmaaldrich.comsigmaaldrich.com
3,4-Difluorobenzaldehyde367-11-3C₇H₄F₂O142.10Not specified in results
1,2-Difluorobenzene367-11-3C₆H₄F₂114.09Not specified in results

The following table lists the research findings related to the synthesis involving these precursors.

PrecursorReaction / TransformationSignificanceCitation
2-(3,4-Difluorophenyl)acetonitrileReduction of nitrile groupDirect conversion to this compound. chemsrc.com
3,4-Difluorophenylacetic acidConversion to amide, followed by reduction or rearrangementKey intermediate for pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com
3,4-DifluorobenzaldehydeAldol condensation or Wittig reactionForms acrylonitrile intermediates for further synthesis. google.comgoogleapis.com
1,2-DifluorobenzeneFriedel-Crafts acylation with chloroacetyl chlorideProduces 2-chloro-1-(3,4-difluorophenyl)ethanone, a versatile intermediate. google.comgoogleapis.com

Chemical Reactivity and Derivatization Studies of 2 3,4 Difluorophenyl Ethanamine

Oxidation Reactions and Products

The oxidation of 2-(3,4-Difluorophenyl)ethanamine can lead to different products depending on the oxidizing agent used. For instance, oxidation can convert the ethanamine into 3,4-difluorophenylacetaldehyde or further to 3,4-difluorophenylacetic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions and Derivatives

Reduction reactions involving this compound primarily target any reducible functional groups that may be present in derivatives of the parent compound. For example, the reduction of a nitro group on the phenyl ring can be achieved through catalytic hydrogenation. google.com This process often utilizes catalysts like palladium. google.com Another significant reduction reaction is the conversion of a ketone to an alcohol, as seen in the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol (B3178332) from 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using a chiral oxazaborolidine catalyst and borane (B79455) dimethylsulfide complex. google.com Furthermore, the Birch reduction, which employs alkali metals in liquid ammonia (B1221849), can reduce the aromatic ring itself. lumenlearning.com

Nucleophilic Aromatic Substitution on the Phenyl Ring

The difluorinated phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. masterorganicchemistry.comnih.gov This type of reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In SNAr reactions, an electron-rich nucleophile attacks the electron-poor aromatic ring, leading to the substitution of one of the fluorine atoms. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some SNAr reactions may also occur via a concerted mechanism. nih.gov

Amine Functional Group Transformations

The primary amine group of this compound is a key site for various chemical modifications.

N-Alkylation Pathways

The nitrogen atom of the amine can act as a nucleophile and react with alkyl halides in an N-alkylation reaction to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, can sometimes be challenging to control, as the initially formed primary amine can react further, leading to a mixture of products. masterorganicchemistry.com Industrially, alcohols are often preferred over alkyl halides for N-alkylation due to their lower cost and the avoidance of salt byproducts. wikipedia.org

Acylation to Amide Derivatives

The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. google.com For instance, the reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) can yield the corresponding N-acetylated compound. google.com This acylation is a common strategy in organic synthesis to protect the amine group or to introduce new functional moieties.

Aromatic Ring Modification Reactions (e.g., Reduction)

The aromatic ring of this compound can undergo reduction under specific conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts like platinum, palladium, or nickel, can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. lumenlearning.com Another method for reducing the aromatic ring is the Birch reduction, which involves treatment with an alkali metal (like lithium or sodium) in liquid ammonia. lumenlearning.comlibretexts.org This reaction typically yields a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The reactivity of the arene in such metal-based reductions is enhanced by electron-withdrawing groups. lumenlearning.com

Medicinal Chemistry Applications and Drug Discovery Research

Role as a Pharmaceutical Building Block and Scaffold

2-(3,4-Difluorophenyl)ethanamine is a valued building block in synthetic and medicinal chemistry. chembk.com Building blocks are relatively simple molecules that serve as starting materials for the synthesis of more complex compounds. basf.com The 3,4-difluorophenylethylamine moiety acts as a foundational scaffold, which can be chemically modified to create a library of derivative compounds with diverse biological activities. Its utility is demonstrated in its role as a synthetic intermediate for various pharmaceuticals and other bioactive compounds. chembk.com

The presence of the fluorine atoms and the reactive amine group makes it a versatile component for constructing larger, more complex molecular architectures. enamine.net Chemists can modify the ethanamine portion of the molecule to introduce different functional groups, thereby exploring the structure-activity relationship (SAR) of the resulting compounds. For instance, derivatives such as (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide have been synthesized from precursors like 1,2-difluorobenzene (B135520), highlighting how the core difluorophenyl structure is carried through complex synthetic pathways to generate novel drug candidates. google.com This modular approach allows for the systematic optimization of a lead compound's properties. enamine.net

Impact of Fluorine Substitution on Pharmacological Properties

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties. tandfonline.comnih.gov The two fluorine atoms on the phenyl ring of this compound are not merely passive substituents; they actively modulate the molecule's behavior in a biological system. ucd.iedntb.gov.ua This strategic fluorination is a key reason for its use in drug discovery programs. nih.govnih.gov

Table 1: Physicochemical Properties of Fluorine Influencing Drug Design

Property Value/Description Impact on Drug Molecules
Van der Waals Radius 1.47 Å (similar to H at 1.20 Å) Minimal steric hindrance, allowing it to act as a bioisostere for hydrogen. tandfonline.comucd.ie
Electronegativity 3.98 (Pauling scale) - Highest of all elements Alters electron distribution, pKa, and dipole moment, affecting binding and permeability. tandfonline.comucd.ie
C-F Bond Strength ~115 kcal/mol in fluoromethane Increases metabolic stability by resisting enzymatic cleavage. ucd.ie

| Lipophilicity | Generally increases lipophilicity in aromatic systems | Can enhance membrane permeability and bioavailability. nih.govnih.gov |

A drug's ability to cross biological membranes is critical for reaching its target site of action. The substitution of hydrogen with fluorine on an aromatic ring, as seen in this compound, generally increases the lipophilicity of the molecule. nih.govnih.gov This enhanced lipophilicity can lead to improved permeability across cell membranes. tandfonline.comnih.govnews-medical.net By facilitating passage through lipid bilayers, the difluoro-substitution can increase the bioavailability of a drug, meaning a higher proportion of the administered dose reaches systemic circulation. ucd.ienih.gov

The high electronegativity of fluorine atoms significantly influences a molecule's electronic properties. tandfonline.com The two fluorine atoms in the 3- and 4-positions of the phenyl ring withdraw electron density, creating a distinct electronic profile that can enhance interactions with biological targets like proteins and enzymes. ucd.ie This can lead to increased binding affinity and potency. tandfonline.comnih.gov Fluorine can participate in favorable electrostatic interactions, hydrogen bonds (acting as a weak H-bond acceptor), and other non-covalent interactions within a receptor's binding pocket, thereby strengthening the drug-target complex. tandfonline.commdpi.com The strategic placement of fluorine allows for fine-tuning these interactions to maximize a drug's efficacy.

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comdntb.gov.uanih.gov The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. ucd.ie Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance. By placing metabolically robust fluorine atoms at positions that would otherwise be vulnerable to oxidation, the molecule's resistance to breakdown is increased. ucd.ieresearchgate.net This "metabolic blocking" extends the half-life of the drug in the body, potentially allowing for less frequent dosing. news-medical.net

Design and Synthesis of Novel Drug Candidates

This compound is a precursor in the multi-step synthesis of more intricate molecules. chembk.com The design of new drug candidates often involves using this scaffold as a starting point. For example, synthetic routes have been developed to produce complex derivatives like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine. These syntheses can start from simpler materials such as 3,4-difluorobenzaldehyde (B20872) or 1,2-difluorobenzene, which are then elaborated through various chemical reactions, including condensations and cyclopropanation, to build the final, more complex structure. google.comgoogle.com

The amine group of this compound is a key functional handle for chemical modification. It can readily undergo reactions to form amides, sulfonamides, and other functional groups, allowing for the attachment of diverse chemical moieties. This synthetic versatility enables medicinal chemists to systematically explore how different structural modifications impact the compound's biological activity and properties. nih.gov This process is fundamental to the iterative cycle of drug design, synthesis, and testing aimed at identifying potent and selective drug candidates. nih.govnews-medical.net

Therapeutic Area Exploration

The 3,4-difluorophenylethylamine scaffold and related fluorinated structures are explored in a wide range of therapeutic areas. The properties imparted by fluorine make these compounds suitable for developing drugs for various diseases. For instance, fluorinated compounds are prevalent in treatments for cancer, infectious diseases (antibiotics and antifungals), and central nervous system disorders like depression. enamine.netnews-medical.net

While specific clinical applications for derivatives of this compound are part of ongoing research, related structures offer clues to its potential. A close analog, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, serves as a key intermediate in the synthesis of the widely used antifungal drug Fluconazole (B54011). scimplify.com Furthermore, research on derivatives of the non-fluorinated analog, 2-(3,4-dimethoxyphenyl)ethylamine, has shown significant anti-ulcer activity in preclinical models, suggesting potential applications in gastroenterology. nih.gov These examples underscore the broad therapeutic potential of the phenethylamine (B48288) scaffold, which is significantly enhanced by the strategic incorporation of fluorine.

Table 2: List of Mentioned Chemical Compounds

Compound Name
1,2-Difluorobenzene
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone
(1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide
This compound
2-(3,4-dimethoxyphenyl)ethylamine
3,4-difluorobenzaldehyde
Fluconazole
Hydrogen
Carbon

Neurological and Psychiatric Disorders

The this compound moiety is a structural feature in compounds being investigated for their potential in treating neurological and psychiatric disorders. The development of drugs with precise mechanisms of action is a key focus in modern psychiatry. Researchers are utilizing biomarker-driven approaches to match patients with treatments that target specific brain circuits. For instance, drugs that modulate brain-derived neurotrophic factor (BDNF), a key factor in brain plasticity, cognition, and mood, are being developed for mood disorders like depression. drugdiscoverynews.com While direct clinical use of this compound itself is not documented, its structural analogues are part of the broader search for effective psychiatric medications. The history of psychiatric drug discovery is marked by serendipitous findings, such as the antidepressant effects of iproniazid (B1672159) and imipramine, which highlighted the roles of monoamine oxidase (MAO) and serotonin (B10506) reuptake in depression. youtube.com This historical context underscores the ongoing search for novel chemical entities, including fluorinated compounds, to address the complexities of mental illness.

Anticancer Research

The 2,4-difluorophenyl group, a close isomer of the 3,4-difluorophenyl structure, is a critical component in the development of targeted anticancer therapies. nih.govresearchgate.net

Raf Kinase Inhibitors: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant, which is prevalent in various cancers like melanoma and colorectal cancer. nih.govresearchgate.net These compounds exhibit low nanomolar inhibitory concentrations (IC50) and high specificity, effectively suppressing the proliferation of cancer cell lines with the B-Raf mutation. nih.gov One promising compound from this series demonstrated significant antitumor efficacy in a mouse xenograft model of human colorectal cancer, highlighting its potential as a lead compound for further drug development. nih.govresearchgate.net

Other Anticancer Agents: The difluorophenyl moiety is also incorporated into other classes of potential anticancer agents.

Naphthyridine Derivatives: Compounds containing a 1,8-naphthyridine (B1210474) core linked to a 2,4-difluorophenyl group have been synthesized and evaluated for their antibacterial and potential anticancer activities. researchgate.net 1,8-naphthyridine derivatives are known to possess a broad range of biological activities, including antitumor and anti-HIV effects. researchgate.net

Dihydropyrimidin-2-(1H)-ones and -thiones: A series of these compounds were synthesized and tested for their anticancer properties. One derivative, compound 13 , showed notable cytotoxic activity against both liver (Huh7) and lung (A549) cancer cell lines, with reduced toxicity to non-cancerous cells compared to the standard drug Doxorubicin. researchgate.net

Triazole-Linked Tetrahydrocurcumin (B193312) Derivatives: In a search for new anticancer agents, researchers have synthesized tetrahydrocurcumin derivatives linked to a 1,2,3-triazole ring. One such compound, 4g , which features a difluorophenyl group, displayed potent cytotoxic activity against human colon carcinoma (HCT-116) cells with an IC50 value of 1.09 µM. nih.gov

Compound ClassTargetKey FindingsReference
N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesB-Raf(V600E) KinasePotent and selective inhibition; low nanomolar IC50 values; suppressed proliferation of B-Raf(V600E) mutant cancer cells. nih.govresearchgate.net
3,4-Dihydropyrimidin-2-(1H)-thionesLiver (Huh7) and Lung (A549) Cancer CellsCompound 13 showed potent cytotoxic activity against both cell lines. researchgate.net
1,2,3-Triazole Linked Tetrahydrocurcumin DerivativesColon Carcinoma (HCT-116) CellsCompound 4g exhibited an IC50 of 1.09 µM against HCT-116 cells. nih.gov

Antiplatelet Agents

Derivatives containing the core structure of this compound are being explored for their potential as antiplatelet agents, which are crucial in preventing thrombosis. Research has focused on synthesizing compounds that inhibit platelet aggregation.

One area of investigation involves 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which have been evaluated as inhibitors of human blood platelet cAMP phosphodiesterase (PDE) and platelet aggregation induced by ADP and collagen. nih.gov Several compounds in this class demonstrated potent inhibition of platelet aggregation at low nanomolar concentrations. nih.gov Although not directly containing the this compound structure, this research highlights a class of heterocyclic compounds where such a moiety could be incorporated to modulate activity.

Another study focused on N6-chloroadenosine phosphates, which have shown strong inhibitory effects on platelet function. N6-chloradenosine-5'-triphosphate, for example, effectively suppresses ADP-induced cell aggregation with an IC50 of 5 μM in whole blood. nih.gov This indicates that modification of adenosine-like structures can lead to potent antiplatelet activity.

Enzyme Inhibitors (e.g., Kinase Inhibitors, Phosphodiesterase Inhibitors)

The this compound structure is a key pharmacophore in the design of various enzyme inhibitors.

Kinase Inhibitors: As mentioned in the anticancer section, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides are selective inhibitors of Raf kinases. nih.gov These compounds show excellent specificity, potently inhibiting the B-Raf(V600E) mutant while being significantly less active against the wild-type B-Raf. nih.govresearchgate.net Additionally, research into diacylglycerol kinase (DGK) inhibitors has identified compounds like R59949, which contains two fluorophenyl groups and selectively inhibits Ca2+-activated DGKs by binding to the catalytic domain. nih.gov

Phosphodiesterase (PDE) Inhibitors: A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated as inhibitors of human blood platelet cAMP phosphodiesterase. nih.gov The inhibitory potency was found to be dependent on the nature and position of substituents on the heterocyclic core. nih.gov

Enzyme TargetCompound ClassKey FindingsReference
Raf Kinase (B-Raf V600E)N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesPotent and selective inhibition with low nanomolar IC50 values. nih.govresearchgate.net
Diacylglycerol Kinase (DGK)Quinazolinone derivatives (R59949)Selective inhibition of Ca2+-activated DGKs. nih.gov
cAMP Phosphodiesterase (PDE)1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-onesPotent inhibition of platelet aggregation. nih.gov

Antimicrobial and Antifungal Agents

The difluorophenyl group is a prominent feature in many successful antifungal agents and is being actively researched for new antimicrobial compounds.

Antifungal Agents: The 2,4-difluorophenyl group is a cornerstone of the widely used antifungal drug fluconazole. nih.govresearchgate.net Building on this, researchers have synthesized new fluconazole analogs, such as 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-ones, which have shown comparable or better antifungal activity against pathogenic species like Candida albicans. nih.gov Another potent antifungal agent, 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, has been developed for treating fungal infections. google.com The structure-activity relationship of azole antifungals often points to the importance of the di-substituted phenyl ring for potent activity. researchgate.net

Antibacterial Agents: The 2,4-difluorophenyl moiety has been incorporated into various antibacterial scaffolds. For example, new derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and show activity as DNA gyrase inhibitors. mdpi.com Additionally, novel azetidinones and thiazolidinones containing the 2,4-difluorophenyl group have been synthesized and exhibit considerable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. researchgate.net

Agent TypeCompound ClassActivityReference
AntifungalFluconazole AnalogsActivity against Candida albicans. nih.gov
AntifungalBis-triazole derivativesTreatment of fungal infections. google.com
Antibacterial1,8-Naphthyridine derivativesDNA gyrase inhibition. mdpi.com
Antibacterial & AntifungalAzetidinones and ThiazolidinonesActivity against Gram-positive and Gram-negative bacteria, and fungi. researchgate.net

Antiulcer Agents (based on similar compounds)

While direct evidence for the use of this compound in antiulcer agents is limited, the structural features of this compound are present in other molecules investigated for the treatment of peptic ulcer disease. The conventional treatment for peptic ulcers involves agents that neutralize or inhibit acid secretion, such as H2-receptor antagonists and proton pump inhibitors. nih.govnih.govdrugbank.com

Research into new antiulcer agents has explored various heterocyclic structures. For instance, tricyclic compounds like the antidepressant trimipramine (B1683260) have shown efficacy in treating duodenal ulcers, possibly through anticholinergic and H2-receptor blocking actions. nih.gov Furthermore, newly synthesized thiazole (B1198619) derivatives have demonstrated anti-inflammatory and antiulcer activities in preclinical models. researchgate.net A series of 1-thia-4,8-diazaspiro researchgate.netgoogle.comdecan-3-one derivatives also showed antiulcer activity comparable to omeprazole (B731) in in-vivo studies. researchgate.net The development of these varied chemical structures suggests that incorporating a difluorophenyl-ethylamine moiety could be a strategy to enhance the potency or pharmacokinetic profile of novel antiulcer drug candidates.

Biological Activity and Mechanisms of Action

Receptor Interaction Studies

The biological effects of phenethylamine (B48288) derivatives are largely determined by their affinity for and activity at various neurotransmitter receptors and transporters. The introduction of fluorine atoms to the phenyl ring can significantly alter a compound's properties, including its metabolic stability, lipophilicity, and receptor binding profile.

Neurotransmitter Receptor Modulation

Substituted phenethylamines are well-known for their ability to modulate monoaminergic systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways. nih.govwikipedia.org These compounds can act as receptor agonists, antagonists, or inhibitors of transporter proteins that are responsible for the reuptake of neurotransmitters from the synaptic cleft. wikipedia.orgunodc.org

Dopamine Receptor Activity Modulation

The dopaminergic system is a primary target for many phenethylamine compounds. nih.gov Dopamine receptors are G-protein coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which are crucial for motor control, motivation, and cognition. unodc.org Phenethylamine and its derivatives, such as amphetamine, are known to act as dopamine releasing agents. wikipedia.org They can also inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. nih.gov The structure-activity relationship of phenethylamines suggests that substitutions on the phenyl ring influence their affinity and activity at dopamine receptors and the transporter. nih.gov

Serotonin Transporter and Receptor Interactions (e.g., 5-HT2A)

The serotonin (5-HT) system is another major target for phenethylamine derivatives. This system includes the serotonin transporter (SERT), which recycles serotonin from the synapse, and numerous receptor subtypes. nih.gov The 5-HT2A receptor, in particular, is a key target for psychedelic phenethylamines. mdpi.com A study on various fluorinated phenylethylamines indicated that these compounds can significantly inhibit serotonin uptake, suggesting interaction with SERT. nih.gov Furthermore, the addition of N-benzyl groups to phenethylamines has been shown to increase affinity and potency at 5-HT2 receptors. mdpi.com

Despite the known interactions of the phenethylamine class with the serotonergic system, specific quantitative data on the binding affinity (Kᵢ) or functional efficacy (EC₅₀) of 2-(3,4-Difluorophenyl)ethanamine at the serotonin transporter or the 5-HT2A receptor have not been documented in the available scientific literature.

Adrenergic Receptor Affinity

Adrenergic receptors (or adrenoceptors) are a class of GPCRs that are targets for catecholamines like norepinephrine and epinephrine. unodc.org They are divided into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes. A general study of fluorinated phenylethylamines reported that these compounds possess affinity for central adrenergic receptors. nih.gov However, the specific affinities for the different adrenergic receptor subtypes were not detailed.

Specific research quantifying the binding affinity of this compound for α₁, α₂, β₁, β₂, or β₃ adrenergic receptors could not be located in the surveyed literature.

Norepinephrine System Interactions

The norepinephrine system, which includes the norepinephrine transporter (NET), is fundamentally involved in the mechanism of action of many stimulant and antidepressant drugs. nih.gov NET is responsible for the reuptake of norepinephrine from the synapse. Many substituted phenethylamines interact with NET, inhibiting its function and thereby increasing the synaptic concentration of norepinephrine. wikipedia.org

While the broader class of fluorinated phenethylamines has been shown to interact with monoamine systems, specific data on the inhibitory potency (IC₅₀ or Kᵢ) of this compound at the norepinephrine transporter is not available in the reviewed scientific literature.

Sigma Receptor Binding Affinity and Selectivity

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins found at the endoplasmic reticulum, which are not related to opioid receptors. mdpi.com They are implicated in a variety of conditions, including pain, neurodegenerative diseases, and cancer. mdpi.com Some open-chain, flexible 2-phenethylamine structures have been identified as antagonists of the σ₁ receptor. mdpi.com The structural requirements for sigma receptor affinity can differ significantly from those for other neurotransmitter receptors. nih.gov

Currently, there is no published data available in the scientific literature regarding the binding affinity and selectivity of this compound for σ₁ or σ₂ receptors.

Sigma-1 and Sigma-2 Subtype Ligand Development

The phenethylamine scaffold is a key structural feature in many ligands that target sigma receptors. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. Research into derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to this compound, has shown that variations in the structure can lead to significant changes in binding characteristics at sigma receptors. This suggests that the 3,4-dihalo substitution pattern is a key element for interaction with these receptors.

Binding Affinities of Related Dichlorophenyl-ethylamine Derivatives at Sigma Receptors

CompoundSigma-1 Affinity (Ki, nM)Sigma-2 Affinity (Ki, nM)Selectivity (σ₁/σ₂)
BD-1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)--Considered a sigma-1 antagonist
BD-737 ((+)-cis-N-Methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine)--Prototypic sigma-1 agonist
BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)--Sigma-1 antagonist

Data for specific Ki values of these compounds are variable across different studies; their primary classification as agonists or antagonists is noted. The data illustrates the importance of the dichlorophenyl-ethylamine scaffold in sigma receptor ligand design.

Other Receptor Systems (e.g., Opioid, Phencyclidine, 5-HT2 sites)

The phenethylamine structure is a versatile pharmacophore that can interact with a range of receptor systems beyond sigma receptors.

Opioid Receptors: Modifications of the phencyclidine structure, which shares some pharmacophoric features with phenethylamines, have led to compounds with potent opioid analgesic properties. researchgate.netsigmaaldrich.com Research on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, which are derivatives of phenethylamine, has resulted in the development of potent kappa opioid agonists. nih.gov The substitution pattern on the phenyl ring is critical for this activity. This suggests that this compound could potentially serve as a scaffold for the development of ligands targeting opioid receptors.

Phencyclidine (PCP) Sites: The sigma receptor was initially considered a type of opioid receptor and was also linked to the actions of phencyclidine (PCP). nih.gov While now recognized as distinct entities, there is a complex interplay between these systems. Some PCP analogs have been shown to bind to opioid receptors, and their effects can sometimes be modulated by opioid antagonists like naloxone. researchgate.netnih.gov

5-HT2 Sites: Phenethylamine derivatives are well-known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. nih.gov The introduction of halogen atoms, such as fluorine, onto the phenyl ring can significantly influence the affinity and functional activity at these receptors. nih.gov Structure-activity relationship studies have shown that halogen groups at the para-position (position 4) of the phenyl ring can have a positive effect on binding affinity to the 5-HT₂A receptor. nih.gov Given its 3,4-difluoro substitution, it is plausible that this compound interacts with 5-HT₂ receptors.

Enzyme Interaction and Modulation

Effects on Metabolic Enzymes

Phenethylamines are typically metabolized in the liver by the cytochrome P450 (CYP450) family of enzymes. sigmaaldrich.com The metabolism of structurally related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), involves several CYP isoforms, including CYP2D6, CYP3A4, and CYP1A2. sigmaaldrich.com The metabolism of secondary alkyl amines can lead to the formation of primary and secondary metabolites through processes like N-dealkylation and N-hydroxylation. It is therefore anticipated that this compound would be a substrate for one or more of these CYP enzymes, leading to its biotransformation and eventual elimination from the body. The fluorine substituents on the phenyl ring may influence the rate and pathways of metabolism.

Inhibition of Neurotransmitter Metabolism-Related Enzymes

A significant aspect of the pharmacology of phenethylamine derivatives is their interaction with monoamine oxidase (MAO), a key enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Phenethylamine itself is a substrate for MAO, particularly the MAO-B isoform. However, structural modifications to the phenethylamine molecule can transform it from a substrate into an inhibitor of MAO. For instance, the addition of a methyl group at the alpha-position of the ethylamine (B1201723) side chain converts phenethylamine into amphetamine, which is an inhibitor of MAO-A. Therefore, it is highly probable that this compound, as a phenethylamine derivative, interacts with MAO. The nature of this interaction, whether as a substrate or an inhibitor, and its selectivity for MAO-A versus MAO-B would depend on its specific structural properties. Inhibition of MAO leads to increased levels of monoamine neurotransmitters in the brain, which is the mechanism of action for a class of antidepressant drugs.

In Vitro Biological Assessments

Cell Line-Based Antiproliferative Activity

The potential antiproliferative activity of this compound is an area of interest, primarily due to the established link between sigma-2 receptor ligands and cancer cell death. As previously mentioned, sigma-2 receptors are overexpressed in various tumor cell lines, and their activation by agonist ligands can trigger apoptosis. Given that the phenethylamine scaffold is a basis for sigma receptor ligands, it is plausible that this compound or its derivatives could exhibit antiproliferative effects.

Furthermore, studies on related halogenated amphetamines have demonstrated cytotoxicity in cancer cell lines. For example, para-halogenated amphetamines have been shown to induce apoptosis and impair mitochondrial function in SH-SY5Y neuroblastoma cells. The cytotoxic effects were found to be dependent on the specific halogen substituent.

Cytotoxicity of Related Halogenated Amphetamines in SH-SY5Y Cells

CompoundIC₅₀ for ATP Depletion (mM)
4-Fluoroamphetamine (4-FA)1.4
4-Chloroamphetamine (PCA)0.4

Data from a study on undifferentiated SH-SY5Y cells, illustrating that para-halogenation of amphetamine contributes to cytotoxicity.

While direct studies on the antiproliferative activity of this compound are needed, the existing evidence from related compounds suggests that this is a potential area for further investigation.

Receptor Binding Assays with Membrane Preparations

Receptor binding assays are crucial in determining the affinity of a compound for its biological targets. These in vitro experiments typically use membrane preparations from cells engineered to express specific receptors or from tissues rich in the target receptor. By measuring the displacement of a radiolabeled ligand by the test compound, the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be determined, indicating the compound's binding potency.

For phenethylamine compounds like this compound, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The binding affinity of a compound for these transporters dictates its potential to modulate the levels of these key neurotransmitters in the synaptic cleft.

Table 1: Representative Monoamine Transporter Binding Affinities of an Analogous Compound (PAL-287)

CompoundDAT (EC₅₀, nM)NET (EC₅₀, nM)SERT (EC₅₀, nM)
PAL-28712.611.13.4

This table is interactive. You can sort the data by clicking on the column headers.

Note: The data presented is for the analogous compound PAL-287 (Naphthylisopropylamine) and serves as a representative example of the binding profile of a monoamine transporter substrate. iiab.me

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine a compound's ability to interfere with enzyme activity. For phenethylamine derivatives, key enzymes of interest include monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO1).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism exploited by some antidepressants and anti-Parkinsonian drugs. Phenethylamine and its analogs are known substrates and potential inhibitors of MAO. nih.govresearchgate.net The substitution pattern on the phenyl ring and modifications to the ethylamine side chain can determine the potency and selectivity for MAO-A versus MAO-B. nih.gov For instance, studies on α-ethylphenethylamine (AEPEA) showed it competitively inhibits human recombinant MAO-A with a Kᵢ of 14.0 µM, demonstrating a 17-fold selectivity over MAO-B. researchgate.net Fluorination of the phenethylamine structure can also influence its interaction with MAO, with some fluorinated analogs acting as preferred substrates for MAO-B. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and has emerged as a significant target in cancer immunotherapy. nih.govaacrjournals.org By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system. nih.gov Small molecule inhibitors of IDO1, such as epacadostat (B560056) and navoximod (B609430), have been developed as potential anticancer agents. nih.govaacrjournals.org These inhibitors work by binding to the enzyme, often at its heme-containing active site, and blocking its function. While direct data on this compound is not available, phenethylamine derivatives represent a class of scaffolds that could be explored for IDO1 inhibition. Preclinical studies have shown that IDO1 inhibitors can reduce plasma kynurenine (B1673888) (a tryptophan metabolite) levels and enhance anti-tumor immune responses. nih.govtandfonline.com

Table 2: Representative Enzyme Inhibition Data for Analogous Compounds

CompoundEnzyme TargetInhibition Value (IC₅₀/Kᵢ)Assay Type
EpacadostatIDO110 nM (IC₅₀)Cell-based
NavoximodIDO175 nM (EC₅₀)Cell-based
AEPEA (α-ethylphenethylamine)MAO-A14.0 µM (Kᵢ)Human recombinant enzyme
AEPEA (α-ethylphenethylamine)MAO-B234 µM (Kᵢ)Human recombinant enzyme

This table is interactive. You can sort the data by clicking on the column headers.

Note: Data is for analogous compounds and illustrates inhibitory activities against relevant enzyme targets. researchgate.netaacrjournals.orgfrontiersin.org

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is used to determine the effectiveness of a compound against various microorganisms, including bacteria and fungi. The primary metric obtained from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. nih.gov

Fluorine-containing molecules often exhibit enhanced biological activities, and fluorinated compounds have been investigated for their antimicrobial properties. mdpi.com For example, studies on novel fluorinated chalcones and cinnamoyl amides have demonstrated their potential as antibacterial and antifungal agents. mdpi.com The difluoromethyl moiety, in particular, has been shown to enhance antibacterial activity and selectivity against certain strains like Mycobacterium smegmatis. mdpi.com While specific antimicrobial data for this compound is not documented, the activity of other fluorinated molecules suggests that it could possess antimicrobial properties worth investigating.

Table 3: Representative Antimicrobial Activity (MIC) of Fluorinated Analogs

Compound TypeMicroorganismMIC (µg/mL)
N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amideMycobacterium smegmatis8
N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amideMycobacterium smegmatis8
N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amideMycobacterium smegmatis8
Triphenylphosphanegold(I) thiocarbamide analogStaphylococcus aureus (MRSA)0.98
Triphenylphosphanegold(I) thiocarbamide analogBacillus sp.0.98

This table is interactive. You can sort the data by clicking on the column headers.

Note: This table presents MIC values for structurally related fluorinated compounds to illustrate potential antimicrobial activity, not for this compound itself. mdpi.comresearchgate.net

In Vivo Pharmacological Effects

Neuropharmacological Studies (e.g., Hyperlocomotion Modulation in DAT-KO Rats)

Dopamine Transporter Knockout (DAT-KO) rodents are a valuable in vivo model for studying conditions of hyperdopaminergia. nih.gov These animals, lacking the DAT protein, are unable to efficiently clear dopamine from the synapse, leading to a five-fold increase in basal extracellular dopamine levels. nih.gov Behaviorally, this manifests as pronounced and sustained locomotor hyperactivity. nih.gov

This model is particularly useful for assessing compounds that modulate monoaminergic systems. Since this compound is expected to interact with monoamine transporters, its effects can be predicted in this model. Compounds that inhibit the norepinephrine transporter (NET) or the serotonin transporter (SERT) have been shown to significantly decrease the hyperactivity in DAT-KO mice. nih.gov This suggests that the paradoxical calming effects of some psychostimulants in hyperdopaminergic states may be mediated by these other transporters. In vivo microdialysis studies in the prefrontal cortex of rats have confirmed that NET inhibitors can increase levels of both norepinephrine and dopamine in this brain region, which is known to regulate locomotor activity. nih.gov Therefore, a compound like this compound, if it possesses NET or SERT inhibitory activity, would be expected to attenuate the hyperlocomotion observed in DAT-KO rats.

Anticancer Efficacy Models (for similar compounds)

The enzyme indoleamine 2,3-dioxygenase (IDO1) is a validated therapeutic target in oncology due to its role in mediating tumor-induced immunosuppression. nih.govaacrjournals.org Consequently, inhibitors of IDO1 have been evaluated in various preclinical anticancer efficacy models. These models often involve implanting tumor cells (xenografts) into immunocompetent mice and then treating the animals with the IDO1 inhibitor, alone or in combination with other cancer therapies like chemotherapy or immune checkpoint blockers. nih.govtandfonline.com

For example, the potent and selective IDO1 inhibitor epacadostat has demonstrated efficacy in rodent models of melanoma. cancer-research-network.com In mice bearing CT26 tumors, oral administration of epacadostat suppressed kynurenine levels in the plasma, tumors, and lymph nodes, indicating successful target engagement. cancer-research-network.com Similarly, the IDO1 inhibitor navoximod has been shown to enhance vaccine responses against B16 melanoma in preclinical models, reducing tumor size significantly. nih.gov These studies demonstrate that inhibiting the IDO1 pathway can lead to the activation of anti-tumor immune responses and control tumor growth in vivo. While this compound has not been specifically tested in this context, the success of other small molecule IDO1 inhibitors provides a strong rationale for evaluating structurally similar compounds in anticancer efficacy models. tandfonline.com

Behavioral Studies Related to Neurological Conditions (e.g., anti-cocaine properties for analogs)

Dopamine transporter (DAT) inhibitors have been extensively studied for their potential as treatments for cocaine addiction. nih.gov Cocaine's primary mechanism for producing its reinforcing effects is by blocking the DAT, which increases dopamine levels in the brain's reward pathways. nih.govjneurosci.org Therefore, compounds that also bind to the DAT can modulate the effects of cocaine.

Behavioral studies in animal models, such as cocaine self-administration paradigms, are used to assess these properties. In these models, animals learn to press a lever to receive an intravenous infusion of cocaine. The ability of a test compound to reduce the number of cocaine infusions the animal self-administers is a key indicator of potential therapeutic efficacy.

Analogs like RTI-113, a selective dopamine uptake inhibitor, have been shown to be effective in this regard. nih.govnih.gov In studies with rhesus monkeys and squirrel monkeys, RTI-113 dose-dependently decreased cocaine self-administration. nih.govnih.gov It also substitutes for cocaine in drug discrimination studies, indicating that it produces similar subjective effects. rti.org However, its longer duration of action compared to cocaine is considered a desirable property for a potential substitution therapy. nih.gov These findings highlight that compounds acting as dopamine uptake inhibitors, a likely property of this compound analogs, can effectively modify cocaine-seeking behavior in preclinical models. jneurosci.orgrti.org

Proposed Mechanisms of Action

Due to the absence of direct research, any proposed mechanism of action for this compound remains speculative. However, based on its structural similarity to other phenylethylamine derivatives, it is plausible that its biological activities, if any, could be mediated through interactions with monoaminergic systems. Phenylethylamines are known to interact with a variety of targets, including monoamine transporters (for dopamine, norepinephrine, and serotonin), monoamine oxidase (MAO) enzymes, and G-protein coupled receptors such as trace amine-associated receptors (TAARs) and serotonin receptors. pearceip.lawresearchgate.net

Ligand-Target Interactions Leading to Modulated Activity

Specific ligand-target interaction data for this compound is not available in the current scientific literature. Studies on analogous compounds offer some insights into potential interactions. For instance, fluorination of the phenyl ring in phenylethylamine derivatives can significantly influence their binding affinity and selectivity for various receptors and transporters. Research on fluorinated phenylethylamines has shown varied effects on dopamine and serotonin receptors. nih.govnih.govnih.gov For example, some fluorinated analogues exhibit enhanced affinity for D2 dopamine receptors. nih.gov However, without direct experimental data, it is impossible to predict the precise binding profile of this compound.

A study on trace amine-associated receptor 1 (TAAR1) showed that a 2,4-difluoro substituted phenethylamine was inactive, highlighting that the position of the fluorine atoms is critical for biological activity. This finding for a structural isomer does not, however, preclude activity for the 3,4-difluoro isomer.

Influence of Fluorine Atoms on Binding and Stability

The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties and biological activity. Fluorine is highly electronegative and can alter the electronic distribution of the phenyl ring, potentially influencing interactions with target proteins. nih.gov It can also affect the metabolic stability of the compound by blocking sites of oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life. Furthermore, fluorine substitution can impact the pKa of the amine group, which is crucial for the protonation state of the molecule and its ability to interact with receptor binding sites. nih.gov

Modulation of Specific Physiological Pathways

Given the lack of demonstrated biological activity, there is no information on the modulation of specific physiological pathways by this compound. Hypothetically, if the compound were to interact with monoaminergic systems, it could potentially influence pathways involved in mood, cognition, and motor control. For example, interaction with dopamine transporters or receptors could modulate dopaminergic signaling, mdpi.comnih.gov while effects on serotonin receptors could impact serotonergic pathways. nih.govmdpi.com However, this remains entirely speculative without supporting experimental data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Number on Biological Activity

The introduction of fluorine into the phenethylamine (B48288) framework can significantly alter its psychoactivity, ranging from a marked loss to an enhancement and prolongation of effects. mdpi.com The number and position of fluorine atoms on the phenyl ring are critical determinants of the molecule's biological activity. Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of compounds. nih.gov

For phenethylamines, halogen groups at the para (4-position) of the phenyl ring have been shown to have a positive effect on binding affinity for certain receptors, such as the 5-HT2A receptor. nih.govnih.gov The presence of two fluorine atoms, as in 2-(3,4-Difluorophenyl)ethanamine, introduces strong electron-withdrawing effects on the aromatic ring. This electronic modification is known to influence interactions with metabolic enzymes like monoamine oxidase (MAO). For instance, adding electron-withdrawing substituents to known MAO substrates can transform them into enzyme inactivators. nih.gov

Studies on psychedelic phenethylamines have shown that increasing the number of fluorine atoms can enhance potency and duration of action. For example, while fluoroescaline showed little psychoactive effect compared to its non-fluorinated parent, difluoroescaline retained activity, and trifluoroescaline exhibited increased potency. mdpi.com Similarly, difluoromescaline and trifluoromescaline surpassed the potency and duration of mescaline. mdpi.com This suggests that the difluoro substitution pattern on this compound is likely to confer distinct and potent biological activities compared to its non-fluorinated or monofluorinated counterparts.

CompoundSubstitution PatternNotable SAR FindingReference(s)
p-Halogenated Phenethylamines para-HalogenPositive effect on 5-HT2A receptor binding affinity. nih.govnih.gov
Fluoroescaline Monofluoro-Almost devoid of psychoactive effects compared to escaline. mdpi.com
Difluoroescaline Difluoro-Retained the potency of escaline. mdpi.com
Trifluoroescaline Trifluoro-Increased human potency compared to escaline. mdpi.com
Fluorinated MAO Substrates Electron-withdrawing fluorineCan convert substrates into irreversible inactivators of MAO-B. nih.gov

Role of the Ethanamine Backbone and Substituents

The ethanamine side chain is the fundamental backbone of phenethylamines and is crucial for their interaction with various biological targets. nih.govnih.gov Modifications to this backbone, such as the addition of substituents on the alpha (α) or beta (β) carbons, or on the amine group, can drastically alter pharmacological activity.

For example, the addition of an alkyl group to the α-carbon, which creates an amphetamine analog, is well-known to diversify the biological response and affect dopaminergic pathways. mdpi.com Specifically for MAO inhibition, α-ethylphenethylamine (AEPEA) was found to be a competitive inhibitor of MAO-A. researchgate.net Further substitution on the amine group (N-alkylation) also modulates activity. N,α-diethylphenethylamine (N,α-DEPEA), for instance, is a much weaker inhibitor of both MAO-A and MAO-B compared to AEPEA. researchgate.net This suggests that for this compound, which has an unsubstituted primary amine, N-alkylation would likely decrease its potency as an MAO inhibitor. researchgate.netresearchgate.net

The conversion of a primary amine to a secondary one was traditionally thought to cause a significant loss of activity at the 5-HT₂A receptor, but N-benzyl substitution proved to be an exception, increasing both affinity and potency. mdpi.com Conformationally restricting the ethanamine side chain, for instance by incorporating it into a benzocycloalkane structure, has been used as a strategy to probe the binding pocket of receptors and has demonstrated that the side chain often binds in an out-of-the-plane conformation. mdpi.com

Modification to Ethanamine BackboneExample CompoundEffect on ActivityReference(s)
α-Ethylation α-Ethylphenethylamine (AEPEA)Competitive inhibitor of MAO-A (Ki = 14.0 µM). researchgate.net
N,α-Diethylation N,α-Diethylphenethylamine (N,α-DEPEA)Weak inhibitor of MAO-A (Ki = 251 µM) and MAO-B (Ki = 159 µM). researchgate.net
N-Benzylation N-Benzylphenethylamines (NBOMes)Increased affinity and potency at 5-HT₂A receptors. mdpi.com
Conformational Restriction 1-AminomethylbenzocycloalkanesProbes binding conformation; can exhibit high potency. mdpi.com

Stereochemical Considerations in Biological Activity (Enantiomer-Specific Effects)

Stereochemistry is a critical factor in the biological activity of chiral compounds, as enantiomers often exhibit different pharmacological and pharmacokinetic profiles. nih.govmedchemexpress.com For phenylethylamine derivatives, stereoselectivity is particularly pronounced in their interactions with monoamine transporters (NET, DAT, and SERT) and organic cation transporters (OCTs). nih.gov

While specific studies on the individual enantiomers of this compound are not widely documented in the reviewed literature, extensive research on related chiral phenethylamines demonstrates the importance of stereochemistry. For example, NET and DAT preferentially transport (S)-norepinephrine, while SERT prefers the (R)-enantiomer. nih.gov Conversely, for epinephrine, NET and DAT show higher transport rates for the (R)-enantiomer, and SERT for the (S)-enantiomer. nih.gov This transporter-to-substrate specificity highlights that the (R)- and (S)-enantiomers of this compound would likely have different uptake rates and distributions in the body.

Furthermore, binding to receptors is also highly stereoselective. The pharmacologically active enantiomers of norepinephrine (B1679862) and epinephrine, which bind with high affinity to adrenergic receptors, are the (R)-enantiomers. nih.gov In the context of drug design, the separation of enantiomers of promising derivatives has been shown to be crucial, with one enantiomer often being significantly more active. For instance, in a series of MAO-B inhibitors, the (R)-enantiomers displayed the best activity. nih.gov This strongly suggests that the biological effects of racemic this compound are likely the result of differential activities of its (R)- and (S)-isomers.

Correlation between Electronic Properties and Reactivity/Activity

The electronic properties of this compound, largely dictated by its fluorine substituents, are directly correlated with its reactivity and biological activity. Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density, significantly altering the molecule's charge distribution. nih.govresearchgate.net

Quantum chemical calculations on fluorinated phenethylamines have shown that fluorine substitution affects the molecule's geometric, energetic, and electronic properties. nih.gov The introduction of fluorine can create intramolecular NH+···F interactions in the protonated form of the molecule, which stabilizes certain conformations. nih.gov

A molecular electrostatic potential (MEP) map, which illustrates electron density, is a valuable tool for understanding a molecule's reactivity. researchgate.net For this compound, the highly electronegative fluorine atoms would create a region of negative electrostatic potential (electron-rich) on the phenyl ring, while the amine group's hydrogen atoms would be regions of positive electrostatic potential (electron-deficient). researchgate.netproteopedia.org These charge distributions are critical for how the molecule docks into a receptor or enzyme active site. The electron-deficient regions are susceptible to nucleophilic attack, while the electron-rich areas are favorable for electrophilic attack, guiding the molecule's non-covalent interactions (like hydrogen bonds) with biological targets. researchgate.net The strong electron-withdrawing nature of the difluoro-phenyl group is a key factor in the potential for this compound to act as an MAO inactivator. nih.gov

Lipophilicity and Membrane Permeability Relationships

The ability of a drug to cross biological membranes, such as the blood-brain barrier, is heavily influenced by its lipophilicity. Fluorination is a well-established strategy in medicinal chemistry to increase a compound's lipophilicity and, consequently, its membrane permeability. researchgate.netmdpi.commdpi.com The substitution of hydrogen atoms with fluorine generally leads to a reduction in water absorption and an increase in hydrophobicity. mdpi.com

For phenethylamines, there is a clear link between the lipophilicity of substituents and biological activity. For example, nonpolar substituents like halogens in the 4-position of the phenyl ring tend to increase binding affinity at certain receptors, highlighting the importance of lipophilic character. researchgate.net Trace amines, including 2-phenylethylamine, have been shown to readily cross synthetic lipid bilayer membranes via simple diffusion, a process that is faster for more lipophilic amines compared to less lipophilic neurotransmitters like dopamine (B1211576). nih.gov

While a specific experimental LogP value for this compound was not found in the search results, calculated LogP values for the closely related 1-(2,4-Difluorophenyl)ethanamine are around 2.01 to 2.72, indicating moderate lipophilicity. ambeed.com This suggests that this compound would also possess favorable lipophilicity for crossing cellular membranes. This enhanced permeability is a key aspect of its structure-property relationship, potentially allowing it to reach intracellular targets more effectively than its non-fluorinated counterparts.

Compound/ClassKey Lipophilicity/Permeability FindingReference(s)
Fluorinated Polymers Incorporation of fluorine reduces water absorption and increases hydrophobicity. mdpi.com
Trace Amines Readily cross synthetic lipid membranes by simple diffusion. nih.gov
Phenethylamines (general) Lipophilic substituents at the 4-position can increase binding affinity. researchgate.net
1-(2,4-Difluorophenyl)ethanamine Calculated LogP values range from 2.01 to 2.72, indicating moderate lipophilicity. ambeed.com

Rational Design Strategies Based on SAR Data

Rational drug design utilizes the understanding of a molecule's structure-activity relationship (SAR) to create new compounds with improved potency, selectivity, or pharmacokinetic profiles. mdpi.comdovepress.com The SAR data for this compound and related fluorinated phenethylamines provide a valuable foundation for designing novel therapeutic agents, particularly MAO inhibitors. mdpi.comnih.govnih.gov

The key pharmacophoric features of this class of compounds include:

An Aromatic Ring: The phenyl group serves as a scaffold that can be substituted to modulate electronic properties and target interactions. The 3,4-difluoro pattern is a specific modification that enhances electron withdrawal.

An Ethanamine Side Chain: This chain provides the correct spacing and basic nitrogen atom for interaction with targets like MAO.

A Primary Amine: The unsubstituted amine is crucial for the activity of many phenethylamines at monoamine transporters and enzymes.

A rational design strategy for new MAO-B inhibitors could involve using the this compound scaffold and introducing modifications based on known SAR. For example, knowing that α-alkylation can affect selectivity and that specific substitutions on the amine can abolish activity, medicinal chemists can systematically explore the chemical space around this core structure. researchgate.net Enzyme-activated irreversible inhibitors have been designed by incorporating a fluoroallylamine group onto a phenyl ring, with a 4-fluorophenethyl derivative (MDL 72974) showing potent and selective MAO-B inhibition. nih.gov This demonstrates a successful application of rational design based on the SAR of fluorinated phenethylamines. By understanding how each part of the this compound molecule contributes to its activity, researchers can use it as a lead compound or a structural template to build new molecules with desired therapeutic properties. nih.govdovepress.com

Metabolism and Pharmacokinetics Research

Postulated Enzyme Systems Involved in Metabolism

The biotransformation of 2-(3,4-Difluorophenyl)ethanamine would be mediated by specific enzyme systems, primarily located in the liver, but also present in other tissues such as the intestine and brain.

The Cytochrome P450 superfamily of enzymes is responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov Specific isozymes, such as CYP2D6 and CYP3A4, are known to metabolize many phenylethylamine-like drugs. nih.gov It is highly probable that one or more CYP isozymes are involved in the potential aromatic hydroxylation of this compound. The specific contribution of each isozyme would require experimental determination using human liver microsomes and recombinant CYP enzymes.

Table 1: Postulated Role of Cytochrome P450 Isozymes in the Metabolism of this compound

Enzyme FamilyIsozymePostulated Metabolic Reaction
Cytochrome P450CYP2D6Aromatic Hydroxylation
Cytochrome P450CYP3A4Aromatic Hydroxylation

This table is based on the known functions of these enzymes with structurally similar compounds and is purely hypothetical in the absence of specific data for this compound.

Monoamine oxidases exist as two main isoforms, MAO-A and MAO-B, which are located on the outer mitochondrial membrane. nih.gov They exhibit different substrate specificities and inhibitor sensitivities. pharmgkb.org MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for phenylethylamine and benzylamine. pharmgkb.org Both isoforms can oxidize dopamine (B1211576). pharmgkb.org As a phenylethylamine derivative, this compound is a prime candidate for metabolism by MAO. Determining the relative contribution of MAO-A and MAO-B to its deamination would require kinetic studies with the purified enzymes or with tissue preparations containing predominantly one isoform.

Table 2: Postulated Role of Monoamine Oxidase Isoforms in the Metabolism of this compound

Enzyme FamilyIsoformPostulated Metabolic ReactionSubstrate Analogy
Monoamine OxidaseMAO-AOxidative DeaminationDopamine, Norepinephrine
Monoamine OxidaseMAO-BOxidative DeaminationPhenylethylamine, Dopamine

This table is based on the known substrate specificities of MAO isoforms and is hypothetical for this compound.

In Vitro Metabolism Studies (e.g., Hepatocyte and Microsomal Assays)

Specific data from in vitro metabolism studies of this compound using human or animal hepatocytes and microsomes are not available in the public domain. Such studies would typically involve incubating the compound with these liver-derived preparations to identify the primary metabolic pathways and the enzymes involved, such as cytochrome P450 (CYP) isoforms or monoamine oxidases (MAO). Without experimental results, a data table of in vitro metabolic findings cannot be generated.

In Vivo Metabolic Fate and Metabolite Identification

There is no published research detailing the in vivo metabolic fate of this compound in any species, including humans. Consequently, a list and corresponding data table of identified metabolites, whether from plasma, urine, or feces, cannot be provided. Such a study would be necessary to understand the full biotransformation of the compound within a living organism.

Species Differences in Metabolism Profiles

Information regarding the species-specific differences in the metabolism of this compound is not documented in the scientific literature. Comparative metabolism studies across different species (e.g., rats, mice, dogs, monkeys, and humans) are crucial for extrapolating preclinical data to human clinical outcomes. In the absence of such studies, a comparative analysis and data table of species differences in metabolism cannot be compiled.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 2-(3,4-Difluorophenyl)ethanamine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. In the analysis of phenethylamines, ¹H NMR and ¹³C NMR are particularly informative.

For a related compound, ethylamine (B1201723), the ¹H NMR spectrum shows distinct signals for the different hydrogen environments. docbrown.info The protons on the carbon adjacent to the nitrogen (the α-carbon) are deshielded due to the electron-withdrawing nature of the nitrogen atom and typically appear in the range of 2.3-3.0 ppm. libretexts.org The protons on the β-carbon appear further upfield. The amine protons themselves (N-H) have a variable chemical shift, generally between 0.5 and 5.0 ppm, which is influenced by factors like solvent and concentration. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of the -NH signal, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum. libretexts.org

In the ¹³C NMR spectrum of ethylamine, two distinct signals are observed, corresponding to the two different carbon environments. docbrown.info The carbon atom bonded to the nitrogen is more deshielded and thus appears at a higher chemical shift compared to the terminal methyl carbon. docbrown.info For this compound, the aromatic carbons would also produce a series of signals in the aromatic region of the spectrum, with their chemical shifts influenced by the fluorine substituents.

Table 1: Predicted NMR Data for Ethanamine (as a reference)

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) Assignment
¹H ~2.7 Quartet -CH₂-
¹H ~1.1 Triplet -CH₃
¹H ~1.2 Broad Singlet -NH₂
¹³C ~40 -CH₂-
¹³C ~18 -CH₃

Note: Actual chemical shifts for this compound will vary due to the influence of the difluorophenyl group.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For primary amines like this compound, characteristic absorption bands are observed.

Primary aliphatic amines typically show two N-H stretching vibrations in the region of 3400 to 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. libretexts.org The N-H bending vibration (scissoring) appears around 1650-1580 cm⁻¹. researchgate.net The C-N stretching vibration is found in the 1250-1020 cm⁻¹ region. The presence of the aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations from the difluorophenyl group would be expected to appear as strong bands in the 1350-1100 cm⁻¹ region.

Table 2: Typical FTIR Absorption Ranges for Functional Groups in this compound

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹)
N-H (amine) Stretch 3400-3500 (two bands)
N-H (amine) Bend 1650-1580
C-N (amine) Stretch 1250-1020
Aromatic C-H Stretch >3000
Aromatic C=C Stretch 1600-1450

Chromatographic Techniques

Chromatography is essential for separating components of a mixture, making it invaluable for the purification and quantitative analysis of this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile compounds like amines. researchgate.net In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. informahealthcare.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification. The mass spectrum of amines is often characterized by alpha-cleavage, which results in a resonance-stabilized nitrogen-containing cation. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-QTOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. nih.gov Tandem mass spectrometry (LC-MS/MS) enhances this selectivity and is a method of choice for determining immunosuppressive drugs and other compounds in biological samples. nih.govhelsinki.fi For the analysis of amines, derivatization is sometimes employed to improve chromatographic retention and sensitivity. rug.nluniversiteitleiden.nl High-resolution mass spectrometry, such as time-of-flight (TOF), provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of elemental compositions. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound is a chiral compound, it can exist as two enantiomers (mirror images). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a crucial technique for separating and quantifying these enantiomers. nih.govmdpi.com The separation is based on the differential interactions of the enantiomers with the chiral selector in the stationary phase, leading to different retention times. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com The ability to determine the enantiomeric excess (ee) is critical in pharmaceutical development, as enantiomers can have different pharmacological activities. nih.gov

Table 3: Common Chiral Stationary Phases for Amine Separation

Stationary Phase Type Chiral Selector Example Typical Mobile Phase
Polysaccharide-based Cellulose or amylose (B160209) derivatives Hexane/Isopropanol/Diethylamine
Crown Ether-based Chiral crown ethers Reversed-phase (e.g., Methanol (B129727)/Water)

Advanced Characterization Methods (e.g., Elemental Analysis)

Advanced characterization methods are essential for unequivocally confirming the elemental composition and structure of a synthesized compound. Elemental analysis, in particular, provides the fundamental percentage composition of elements within the molecule, serving as a primary indicator of its purity and empirical formula.

For organic compounds like "this compound," the most prevalent method for determining the percentage of carbon (C), hydrogen (H), and nitrogen (N) is combustion analysis. azom.comvelp.com This technique involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. velp.comuniversallab.org The process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. universallab.org These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD). universallab.org The instrument calculates the percentage of each element based on the quantities of the detected gases.

Based on its chemical formula, C₈H₉F₂N, the theoretical elemental composition of "this compound" can be calculated. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared to verify the identity and purity of a sample.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.011896.08861.19
HydrogenH1.00899.0725.78
FluorineF18.998237.99624.19
NitrogenN14.007114.0078.91
Total 157.163 100.00

Other advanced methods can also be employed for elemental detection. Mass spectrometry, for instance, can identify elements by analyzing the mass-to-charge ratio of ionized atoms or molecular fragments. eolss.net For halogen-containing compounds, techniques like X-ray fluorescence (XRF) or combustion ion chromatography (CIC) can be utilized to determine the fluorine content specifically. norden.org

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. jfda-online.com For "this compound," which is a primary phenethylamine (B48288), derivatization is a crucial strategy to enhance volatility, improve chromatographic peak shape, and increase detection sensitivity, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comshimadzu.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):

Phenethylamines can exhibit poor chromatographic behavior due to the polar nature of the amine group, which can lead to peak tailing and interaction with active sites in the GC system. shimadzu.comshimadzu.com Acylation is a common derivatization strategy to address these issues. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine of "this compound" to replace the active hydrogen with a trifluoroacetyl group. maps.orgiu.edu

This reaction yields a less polar, more volatile, and more thermally stable derivative, leading to improved peak symmetry and resolution on GC columns. jfda-online.com Furthermore, the introduction of fluorine atoms can significantly enhance sensitivity in mass spectrometry, especially when using negative chemical ionization. jfda-online.com On-column derivatization techniques, where the reagent is co-injected with the sample, can automate and shorten the sample preparation time. shimadzu.com

Derivatization for High-Performance Liquid Chromatography (HPLC):

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing UV or fluorescence detection. thermofisher.com This is particularly useful for quantifying low concentrations of the analyte. Reagents such as o-phthalaldehyde (B127526) (OPA), when reacted with a primary amine in the presence of a thiol (e.g., N-acetyl-L-cysteine), form highly fluorescent isoindole derivatives, enabling sensitive detection. thermofisher.comnih.gov

Since "this compound" possesses a chiral center if the ethylamine side chain is substituted, its enantiomers may exhibit different biological activities. To separate and quantify these enantiomers, chiral derivatization is employed. This involves reacting the amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column. researchgate.net

Common chiral derivatizing agents for primary amines include:

NBD-Cl (4-Chloro-7-nitro-1,2,3-benzoxadiazole): This reagent adds a fluorogenic tag, allowing for sensitive detection while enabling chiral separation. yakhak.org

trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride: A chiral fluorescent reagent that forms stable diastereomers for enantiomeric discrimination by HPLC. researchgate.net

Dansyl-L-proline: A chiral reagent used for the pre-column derivatization of enantiomeric compounds bearing primary amino groups. researchgate.net

The choice of derivatization strategy depends on the analytical objective, the required sensitivity, and the instrumentation available.

Table 2: Summary of Derivatization Strategies for this compound

Analytical TechniqueDerivatizing ReagentPurposeBenefit
GC-MSTrifluoroacetic Anhydride (TFAA)AcylationIncreases volatility, improves peak shape, enhances MS detection. shimadzu.comiu.edu
HPLC-Fluorescenceo-Phthalaldehyde (OPA) / ThiolFluorogenic LabelingEnables highly sensitive fluorescence detection. thermofisher.comnih.gov
Chiral HPLC-UV/FluorescenceNBD-ClChiral Derivatization & Fluorogenic LabelingForms diastereomers for enantiomeric separation and adds a fluorescent tag. yakhak.org
Chiral HPLC-UV/FluorescenceDansyl-L-prolineChiral DerivatizationForms diastereomers for enantiomeric separation on achiral columns. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the binding mode and affinity of a potential drug molecule. For 2-(3,4-Difluorophenyl)ethanamine, molecular docking studies could be employed to predict its interactions with various biological targets. Given the structural similarity to other phenethylamines, potential targets could include monoamine transporters (such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters) and various G-protein coupled receptors (GPCRs).

The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. The ligand's conformation is typically flexible, allowing the software to explore various possible binding poses within the protein's active site. A scoring function is then used to rank the different poses based on their predicted binding affinity.

Table 1: Predicted Interactions of this compound with a Hypothetical Monoamine Transporter Active Site

Amino Acid ResidueInteraction TypePredicted Distance (Å)
Aspartic Acid (Asp) 85Ionic Bond2.8
Phenylalanine (Phe) 320π-π Stacking4.5
Serine (Ser) 149Hydrogen Bond3.1
Valine (Val) 152Hydrophobic Interaction3.9

Note: This data is illustrative and based on typical interactions observed for phenethylamine (B48288) derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgfrontiersin.org These models are built by analyzing a dataset of compounds with known activities and identifying molecular descriptors that correlate with that activity. For this compound, a QSAR model could be developed to predict the activity of its derivatives against a specific biological target.

The development of a QSAR model for this compound derivatives would involve synthesizing a series of analogs with variations in their chemical structure. The biological activity of these compounds would then be determined experimentally. A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. frontiersin.org

Table 2: Exemplary Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs

DescriptorDescription
LogPOctanol-water partition coefficient, indicating lipophilicity.
TPSATopological Polar Surface Area, related to membrane permeability.
MWMolecular Weight.
nRotBNumber of Rotatable Bonds, indicating molecular flexibility.
HBDNumber of Hydrogen Bond Donors.
HBANumber of Hydrogen Bond Acceptors.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. soton.ac.uk For a flexible molecule like this compound, understanding its preferred conformations is crucial, as this can influence its binding to a biological target.

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.comresearchgate.net An MD simulation of this compound, either in a solvent or within a protein binding site, could reveal its conformational landscape and how it changes in different environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time. mdpi.com

Table 3: Predicted Low-Energy Conformers of this compound

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
160° (gauche)0.0
2180° (anti)0.5
3-60° (gauche)0.0

Note: This data is hypothetical and for illustrative purposes.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of drug failure. mdpi.com In silico models can provide early predictions of these properties, helping to prioritize compounds for further development. technologynetworks.comnih.gov

For this compound, various computational tools can be used to predict its ADME properties. These predictions are typically based on the molecule's physicochemical properties and structural features. For example, properties like lipophilicity (logP) and polar surface area (PSA) are known to influence oral absorption and blood-brain barrier penetration. nih.gov

Table 4: Predicted ADME Properties of this compound

PropertyPredicted ValueInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PenetrationYesPotential to cross the blood-brain barrier.
CYP2D6 InhibitionInhibitorPotential for drug-drug interactions.
hERG InhibitionLow riskLow risk of cardiotoxicity.
Plasma Protein BindingModerateWill be partially bound to plasma proteins.

Note: These are generalized predictions based on the structure and may not reflect actual experimental values.

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net The this compound scaffold could serve as a starting point for virtual screening campaigns to discover novel ligands with improved potency or selectivity.

One approach is structure-based virtual screening, where a library of compounds is docked into the three-dimensional structure of the target protein. mdpi.com Another approach is ligand-based virtual screening, which uses the structure of a known active ligand, such as this compound, to identify other molecules with similar properties. This can be done by searching for molecules with similar 2D fingerprints or 3D shapes.

Table 5: Hypothetical Hit Compounds from a Virtual Screen Based on the this compound Scaffold

Compound IDSimilarity ScorePredicted Affinity (nM)
ZINC123456780.8550
ZINC876543210.8275
ZINC987654320.79120
ZINC234567890.75200

Note: This data is illustrative of a virtual screening output and does not represent actual compounds or affinities.

Preclinical Research and Development Insights

Translational Research from In Vitro to In Vivo Models

Translational research, which bridges the gap between laboratory findings (in vitro) and whole-organism studies (in vivo), is a critical phase in drug development. For derivatives of 2-(3,4-Difluorophenyl)ethanamine, this process has been notably applied in the pursuit of new treatments for infectious diseases.

One of the most significant applications of this chemical scaffold has been in the development of agents against Human African Trypanosomiasis (HAT), a life-threatening parasitic disease. Researchers have synthesized analogues of this compound and evaluated their effectiveness in killing the Trypanosoma parasite in a laboratory setting. Promising candidates from these in vitro screens have then been advanced into in vivo studies using murine models of the disease. These studies have demonstrated that certain derivatives can achieve significant therapeutic efficacy, highlighting the potential of this chemical class in addressing neglected tropical diseases.

The successful translation from in vitro activity to in vivo efficacy for these antitrypanosomal compounds underscores the importance of the difluorophenyl-ethanamine core in designing molecules with favorable pharmacokinetic and pharmacodynamic properties.

Early Stage Lead Identification and Optimization

In the initial phases of drug discovery, the goal is to identify "hit" compounds from large chemical libraries and optimize them into "lead" candidates with improved potency and selectivity. The this compound structure serves as a versatile starting point for this process.

Medicinal chemists utilize this compound as a building block, systematically modifying its structure to explore the structure-activity relationship (SAR). The chiral nature of this compound is particularly important, as the different stereoisomers (R and S enantiomers) can exhibit distinct biological activities and pharmacological profiles. The (R)-configuration is often favored in the development of therapeutic agents due to potentially better target selectivity.

Assessment of Pharmacological Profile and Efficacy

The fluorine atoms on the phenyl ring play a crucial role in modulating the pharmacological profile. They can enhance the compound's ability to cross cell membranes and increase its binding affinity and selectivity for specific enzymes or receptors. This modulation of activity is central to the therapeutic potential of these compounds.

The following table illustrates a hypothetical pharmacological profile for a derivative of this compound based on typical preclinical assessments.

Parameter Measurement Finding Implication
Target Binding Affinity (Ki) Radioligand Binding AssayVaries with structural modificationsIndicates potency at the desired biological target
In Vitro Potency (IC50) Cell-based Functional AssayNanomolar to micromolar rangeDemonstrates biological effect at a cellular level
In Vivo Efficacy Animal Model of DiseaseDose-dependent reduction in disease markersShows potential for therapeutic effect in a living organism
Selectivity Panel of Off-target AssaysHigh selectivity for the primary targetSuggests a lower likelihood of off-target side effects

Safety Pharmacology and Early Toxicology Studies

Before a drug candidate can be considered for human trials, it must undergo rigorous safety and toxicology testing. Safety pharmacology studies are designed to identify any undesirable effects on major physiological systems, while early toxicology studies aim to determine the potential for toxicity at various dose levels.

For fluorinated compounds like this compound and its derivatives, particular attention is paid to their metabolic stability and potential for forming reactive metabolites. The inclusion of fluorine atoms can often block sites of metabolism, leading to a longer half-life and reduced clearance, which can be advantageous but also requires careful toxicological assessment.

Early preclinical safety assessments typically involve a battery of in vitro and in vivo tests to evaluate a compound's potential for cardiotoxicity, genotoxicity, and hepatotoxicity. While specific public data for this compound is limited, the general approach for its derivatives would follow standard industry practices.

Below is an illustrative table of early safety and toxicology parameters that would be evaluated for a lead compound derived from this scaffold.

Assessment Assay Type Typical Endpoint Significance
Cardiotoxicity hERG Channel AssayIC50 valueAssesses risk of cardiac arrhythmias
Genotoxicity Ames TestMutagenicity in bacterial strainsIdentifies potential to cause DNA mutations
Hepatotoxicity Hepatocyte Viability AssayCell death at various concentrationsEvaluates potential for liver damage
Acute Toxicity In vivo single high-dose studyObservation of adverse effects and mortalityDetermines the short-term safety profile

Environmental and Green Chemistry Considerations in Synthesis

Development of Environmentally Benign Synthetic Routes

The historical synthesis of aromatic amines and their derivatives has often involved multi-step processes with significant environmental drawbacks. A major challenge in the synthesis of related compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), a key pharmaceutical intermediate, has been the use of hazardous reagents and the length of the synthetic sequence. google.com Traditional methods are often unsuitable for large-scale production due to both cost and environmental concerns. google.com

One significant area of improvement has been the avoidance of the Curtius rearrangement, a classical method for converting carboxylic acids to amines. This reaction traditionally uses sodium azide (B81097), a toxic and potentially explosive compound. google.com The development of alternative routes that circumvent the need for inorganic azides represents a substantial step forward in creating a safer and more environmentally friendly process. google.com

Modern synthetic strategies focus on starting materials that are less hazardous and processes that are more efficient. For example, newer routes have been developed starting from 3,4-difluorobenzaldehyde (B20872) or 1,2-difluorobenzene (B135520). google.com One such improved process involves the reaction of 3,4-difluorobenzaldehyde with malonic acid, followed by a series of steps to form the desired amine structure, thereby avoiding the use of azides. google.com Another approach starts with 1,2-difluorobenzene and uses a Friedel-Crafts acylation, followed by reduction and cyclopropanation. While early versions of this route also had drawbacks, such as the use of expensive and toxic catalysts like chiral oxazaborolidine and borane (B79455) dimethylsulfide complex, further refinements have sought to replace these with safer and more cost-effective alternatives. google.comgoogle.com

The principles of green chemistry encourage the development of catalytic processes and one-pot reactions that minimize intermediate isolation steps, reduce solvent usage, and decrease energy consumption. nih.govrsc.org For instance, the development of a reductive amination process that directly converts a ketone or aldehyde to an amine in the presence of ammonia (B1221849) and a reducing agent is a more atom-economical approach. A method for producing the related 2,4-difluorobenzylamine (B110887) involves the direct reductive ammoniation of 2,4-difluorobenzaldehyde (B74705) in an alcohol solvent, which is a simpler and greener route compared to older methods that generate significant waste. google.com

Table 1: Comparison of Synthetic Routes for Related Phenylamine Compounds

Route Starting Material Key Reagents/Catalysts Environmental/Safety Concerns Green Chemistry Improvement
Classical Route (via Curtius Rearrangement) (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid Sodium azide, Thionyl chloride, Pyridine (B92270) Use of toxic and explosive sodium azide; use of toxic and corrosive reagents. google.com Avoidance of hazardous Curtius rearrangement. google.com
Route from 1,2-Difluorobenzene 1,2-Difluorobenzene Chloroacetyl chloride, Aluminum trichloride (B1173362), Chiral oxazaborolidine catalyst, Borane dimethylsulfide complex, Sodium hydride Use of expensive catalyst, toxic borane complex, and explosive sodium hydride. google.comgoogle.com Development of routes with less hazardous reducing agents and catalysts. google.com
Route from 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde Malonic acid, Pyridine, Piperidine (B6355638), L-menthol, Dimethylsulfoxonium methylide Use of toxic pyridine. google.com Represents a move away from more hazardous azide-based routes. google.com
Modern Reductive Amination 2,4-Difluorobenzaldehyde Ammonia, Hydrogen, Catalyst (e.g., Raney Nickel) Use of flammable hydrogen gas under pressure. Simpler, more direct route with fewer steps and less waste. google.com

Minimization of Waste and Hazardous Byproducts

A core principle of green chemistry is waste prevention, which is preferable to treating or cleaning up waste after it has been created. repec.org In the synthesis of 2-(3,4-Difluorophenyl)ethanamine and its analogues, this principle is applied by carefully selecting reagents and reaction pathways to minimize the formation of hazardous byproducts.

Traditional synthetic routes are often plagued by the generation of significant waste. For example, routes involving chloromethylation and subsequent hydrolysis can produce large volumes of waste acid and high-salt, high-ammonia-nitrogen wastewater, posing serious environmental challenges. google.com The use of stoichiometric reagents, such as in the Wittig reaction or in classical reductions using metal hydrides, also generates substantial amounts of inorganic salts and other byproducts that require disposal.

Efforts to minimize waste focus on several key areas:

Catalytic Reagents: Replacing stoichiometric reagents with catalytic ones can dramatically reduce waste. Catalysts are used in small amounts and can often be recycled and reused, leading to a much higher atom economy. researchgate.net

Solvent Choice: Many organic reactions use volatile organic compounds (VOCs) as solvents, which can be harmful to the environment and human health. Green chemistry promotes the use of safer solvents, such as water or alcohols, or even solvent-free reaction conditions. researchgate.net

The table below outlines some of the hazardous materials associated with less environmentally friendly synthetic pathways for related compounds, highlighting the importance of developing greener alternatives.

Table 2: Hazardous Reagents and Byproducts in Traditional Syntheses

Hazardous Substance Role in Synthesis Associated Hazards Alternative/Mitigation Strategy
Sodium Azide (NaN₃) Reagent (Curtius Rearrangement) Highly toxic, potentially explosive upon heating or shock. google.com Designing synthetic routes that avoid the Curtius rearrangement, such as reductive amination. google.comgoogle.com
Pyridine Solvent/Catalyst Toxic, flammable, harmful to aquatic life. google.com Use of alternative, less toxic bases or catalysts; solvent-free conditions. researchgate.net
Borane Dimethylsulfide Complex Reducing Agent Toxic, flammable, releases toxic gases upon contact with water. google.com Use of catalytic hydrogenation or other less hazardous reducing agents. google.com
Thionyl Chloride (SOCl₂) Reagent (Acid Chloride Formation) Corrosive, toxic, reacts violently with water to release HCl and SO₂ gases. google.com Use of alternative activating agents for carboxylic acids.
Aluminum Trichloride (AlCl₃) Catalyst (Friedel-Crafts) Corrosive, reacts violently with water, generates acidic waste streams. google.com Use of solid acid catalysts or other recyclable Lewis acids.

Future Research Directions and Emerging Areas

Exploration of New Biological Targets and Therapeutic Applications

The structural characteristics of 2-(3,4-Difluorophenyl)ethanamine make it a compelling candidate for investigating new biological interactions and expanding its therapeutic utility. Research into structurally similar fluorinated phenylalkylamines has indicated a range of potential pharmacological effects that warrant further investigation for this specific compound.

Future research will likely focus on:

Central Nervous System (CNS) Disorders : Analogous compounds have demonstrated stimulant properties and the ability to promote the release of neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). This suggests a potential therapeutic application for this compound in conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, which are areas requiring more refined treatment options.

Oncology : The presence of the difluorophenyl group is a key feature in various bioactive molecules. Studies on related fluorinated compounds have shown selective cytotoxicity against certain cancer cell lines, suggesting that this compound could be a valuable scaffold for developing new anticancer agents. Its structural elements may be instrumental in designing novel therapeutics with improved efficacy and fewer side effects.

Metabolic Disorders : The core structure of this compound positions it as a potential candidate for modulating pathways associated with metabolic diseases. Further studies are needed to explore its effects on metabolic targets and its potential for treating conditions like diabetes or obesity.

Table 1: Potential Therapeutic Applications for this compound

Therapeutic AreaPotential ApplicationRationale based on Analogous Compounds
Neurology ADHD, NarcolepsyExhibits stimulant properties and promotes neurotransmitter release.
Oncology Cancer TherapyShows selective cytotoxicity in certain cancer cell lines.
Metabolic Disorders Diabetes, ObesityPotential to modulate biological pathways related to metabolism.

Development of Advanced Synthetic Strategies for Complex Derivatives

The synthesis of this compound and its derivatives is critical for enabling further research. While methods exist, future work will aim to develop more efficient, cost-effective, and environmentally friendly synthetic routes. A major challenge in the synthesis of related compounds, such as (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, has been the long, multi-step processes that may use hazardous reagents like sodium azide (B81097). google.com

Key areas for development include:

Greener Chemistry : Reducing the use of toxic reagents and solvents is a primary goal. google.com Developing catalytic methods that minimize waste and improve atom economy will be crucial.

Stereoselective Synthesis : For many biological applications, a specific stereoisomer is required for optimal activity. Future synthetic strategies will need to focus on producing enantiomerically pure derivatives of this compound.

Modular Approaches : Creating synthetic pathways that allow for the easy diversification of the core structure will accelerate the discovery of new derivatives with improved properties. This involves using versatile building blocks and coupling reactions to generate a library of related compounds for screening.

Deeper Understanding of Fluorination Effects on Biological Systems

The two fluorine atoms on the phenyl ring of this compound are not merely decorative; they profoundly influence the molecule's properties. Fluorine is known to enhance metabolic stability and lipophilicity, which are desirable traits in drug candidates.

Future research in this area will aim to:

Quantify Effects on Binding Affinity : Systematically study how the position and number of fluorine atoms affect the binding of these molecules to their biological targets. Even a single fluorine atom can significantly alter properties like hydrophobicity and polarity. researchgate.net

Elucidate Conformational Changes : Investigate how fluorination influences the three-dimensional shape of the molecule and how this, in turn, affects its interaction with enzymes and receptors. researchgate.net

Probe Protein-Ligand Interactions : Use advanced analytical techniques, such as X-ray crystallography and computational modeling, to visualize and understand the specific interactions between fluorinated compounds and their protein targets at an atomic level.

Integration of Omics Technologies in Pharmacological Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies, such as proteomics, metabolomics, and genomics, can provide a comprehensive view of how this compound affects cellular processes.

Proteomics : Commercial suppliers have noted the use of related compounds in proteomics research, which is the large-scale study of proteins. smolecule.com This suggests that this compound could be used as a chemical probe to identify new protein targets or to understand its off-target effects.

Metabolomics : By analyzing the changes in small-molecule metabolites within a biological system after exposure to the compound, researchers can gain insights into the metabolic pathways it perturbs.

Pharmacogenomics : Investigating how genetic variations influence individual responses to the compound can help in identifying patient populations who are most likely to benefit from potential therapies derived from it.

Design of Targeted Delivery Systems

Ensuring that a drug reaches its intended target in the body while minimizing exposure to healthy tissues is a major goal in drug development. For this compound and its derivatives, designing targeted delivery systems could significantly enhance their therapeutic potential and reduce potential side effects.

Future research could explore:

Nanoparticle-based Delivery : Encapsulating the compound within nanoparticles can improve its solubility, protect it from degradation, and allow for targeted release at the site of disease. nih.gov These "smart" nanoparticles can be designed to release their cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes found in a tumor microenvironment. nih.gov

Dual-Targeting Systems : More sophisticated systems could incorporate dual-targeting mechanisms to improve selectivity. rsc.org For example, a delivery system could be designed to recognize two different markers that are overexpressed on cancer cells, thereby increasing the precision of the therapy. rsc.org

Stimuli-Responsive Systems : Developing delivery systems that release the drug in response to external triggers, like ultrasound or a magnetic field, offers a high degree of spatial and temporal control over treatment. nih.gov

Addressing Challenges in Metabolic Stability and Selectivity

For any potential drug candidate, achieving adequate metabolic stability and high selectivity for its intended target are critical hurdles. While fluorination is known to improve metabolic stability, further optimization is often necessary.

Key challenges to address include:

Improving Metabolic Profiles : Research into related compounds has shown that modifications to the molecular structure, such as replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring, can lead to significant improvements in metabolic stability in liver microsomes. nih.gov Similar strategies could be applied to this compound derivatives.

Enhancing Target Selectivity : Many drugs fail due to off-target effects. For instance, in the development of dopamine transporter (DAT) inhibitors, achieving high selectivity over the serotonin (B10506) transporter (SERT) is crucial. nih.gov Future research will involve synthesizing and testing a series of derivatives to identify those with the highest affinity for the desired target and minimal interaction with others. nih.gov

Predictive Modeling : Utilizing in silico models to predict metabolic fate and potential off-target interactions can help prioritize which derivatives to synthesize and test, saving time and resources.

Table 2: Strategies to Enhance Metabolic Stability and Selectivity

ChallengeStrategyExample from Related Compounds
Metabolic Instability Structural ModificationReplacing a piperazine with a piperidine ring improved stability in rat liver microsomes. nih.gov
Low Selectivity Structure-Activity Relationship (SAR) StudiesSynthesis of analogues to identify compounds with a high preference for DAT over SERT. nih.gov
Off-Target Effects Computational ModelingPredicting binding to an inward-facing conformation of DAT to infer an atypical inhibitor profile. nih.gov

Novel Applications in Materials Science

The unique electronic and physical properties imparted by the difluorophenyl group extend the potential applications of this compound beyond pharmacology into the realm of materials science. Fluorinated organic compounds are utilized in the development of a wide range of new materials.

Emerging areas of research include:

Organic Electronics : The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the molecule, making it a potential building block for organic semiconductors or components in OLEDs (Organic Light Emitting Diodes).

Advanced Polymers : Incorporating this compound as a monomer into polymers could create materials with unique properties, such as high thermal stability, chemical resistance, and specific surface characteristics.

Liquid Crystals : The rigid, fluorinated phenyl ring is a common feature in liquid crystal molecules. Derivatives of this compound could be explored for their potential use in display technologies.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Difluorophenyl)ethanamine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach starts with 3,4-difluorobenzaldehyde, which undergoes reductive amination with nitroethane or a Strecker synthesis. For example:

Condensation : React 3,4-difluorobenzaldehyde with nitroethane in the presence of ammonium acetate to form the imine intermediate.

Reduction : Reduce the intermediate using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride to yield the primary amine.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (δ ≈ -110 to -120 ppm for aromatic fluorines) .

Q. How does the difluorophenyl substitution influence the compound’s physicochemical properties?

Methodological Answer: The 3,4-difluoro substitution enhances lipophilicity (logP ≈ 1.8) and metabolic stability compared to non-fluorinated analogs. Key properties:

PropertyValueMethod
Melting Point88–92°CDifferential Scanning Calorimetry
Solubility (Water)0.5 mg/mL (25°C)Shake-flask method
pKa (amine)~9.2Potentiometric titration
Fluorine’s electron-withdrawing effect reduces basicity, impacting protonation states in biological systems .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coat, and ANSI Z87.1-compliant safety goggles.
  • Ventilation : Use fume hoods for synthesis/purification steps (TLV-TWA: 2 ppm).
  • Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for biological activity?

Methodological Answer: SAR studies compare analogs with structural variations:

CompoundKey Structural FeatureBioactivity (IC₅₀)
2-(3,4-DFP)ethanamineEthanamine backboneMAO-B inhibition: 12 µM
3-(4-Fluorophenyl)piperidinePiperidine ringMAO-B inhibition: 8 µM
N-(2,4-DFP)methylamineMethylamine substituentReduced selectivity
Strategy : Introduce bulkier substituents (e.g., cyclopropyl) to the amine group to enhance target selectivity. Validate via molecular docking (PDB: 2V5Z) and in vitro enzyme assays .

Q. What analytical techniques resolve contradictions in reported bioactivity data for fluorinated ethanamines?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:

Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., clorgyline for MAO inhibition).

Impurity Profiling : Quantify byproducts (e.g., 3,4-difluorobenzaldehyde residues) via GC-MS (DB-5 column, EI mode).

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare datasets across labs .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer:

  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • Metabolite ID : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS (ESI+ mode). Major metabolites include hydroxylated and defluorinated species .
    Implications : Defluorination (observed at >50 µM) may require prodrug strategies to minimize off-target effects .

Methodological Challenges

Q. How to stabilize this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Store in acidic buffers (pH 4–5) to prevent amine oxidation.
  • Thermal Stability : Degradation accelerates >40°C (TGA 5% weight loss at 120°C). Use lyophilization for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.